molecular formula C15H18ClNO B13388107 2-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride

2-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride

Cat. No.: B13388107
M. Wt: 263.76 g/mol
InChI Key: FKTREZWLDDUIOL-UHFFFAOYSA-N
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Description

®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a biphenyl group, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through the coupling of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable precursor, such as a ketone or aldehyde, using reagents like sodium cyanoborohydride.

    Addition of the Hydroxyl Group: The hydroxyl group can be introduced through the reduction of a corresponding ketone or aldehyde using reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the amino group to a primary amine or the hydroxyl group to a corresponding alkane.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine

In medicine, ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the amino and hydroxyl groups form hydrogen bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with only the biphenyl group.

    ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol: The free base form without the hydrochloride salt.

    (S)-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride: The enantiomer of the compound.

Uniqueness

®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow for diverse chemical reactions and interactions. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

2-amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15,17H,10-11,16H2;1H

InChI Key

FKTREZWLDDUIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N.Cl

Origin of Product

United States

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